

Baogongteng A: Structural Elucidation and Stereochemical Assignment

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Compound of Interest

Compound Name: *Baogongteng a*

Cat. No.: *B10784244*

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Executive Summary

Baogongteng A (BGT-A) is a potent bioactive alkaloid isolated from the traditional Chinese medicinal herb *Erycibe obtusifolia* Benth (Convolvulaceae), known locally as Ding Gong Teng. Pharmacologically, it acts as a highly specific muscarinic cholinergic agonist, exhibiting significant miotic (pupil-constricting) and hypotensive properties.

From a structural chemistry perspective, BGT-A presents a unique challenge: it is a polyhydroxylated nortropane derivative. Unlike the common tropane alkaloids (e.g., atropine, cocaine) which typically possess an N-methyl group and C-3 substitution, BGT-A is an N-nor compound functionalized at the C-2 and C-6 positions.

This guide details the rigorous structural elucidation of BGT-A, moving from isolation to spectroscopic assignment and final confirmation via total synthesis.

Chemical Identity & Properties

Property	Specification
Common Name	Baogongteng A
IUPAC Name	(1R, 2S, 5R, 6S)-6-acetoxy-2-hydroxynortropane
CAS Number	74239-84-2
Molecular Formula	C H NO
Molecular Weight	185.22 g/mol
Physical State	Colorless crystalline solid
Solubility	Soluble in H O, EtOH, CHCl ; Insoluble in Et O
Key Derivative	Baogongteng C (Deacetylated diol metabolite, C H NO)

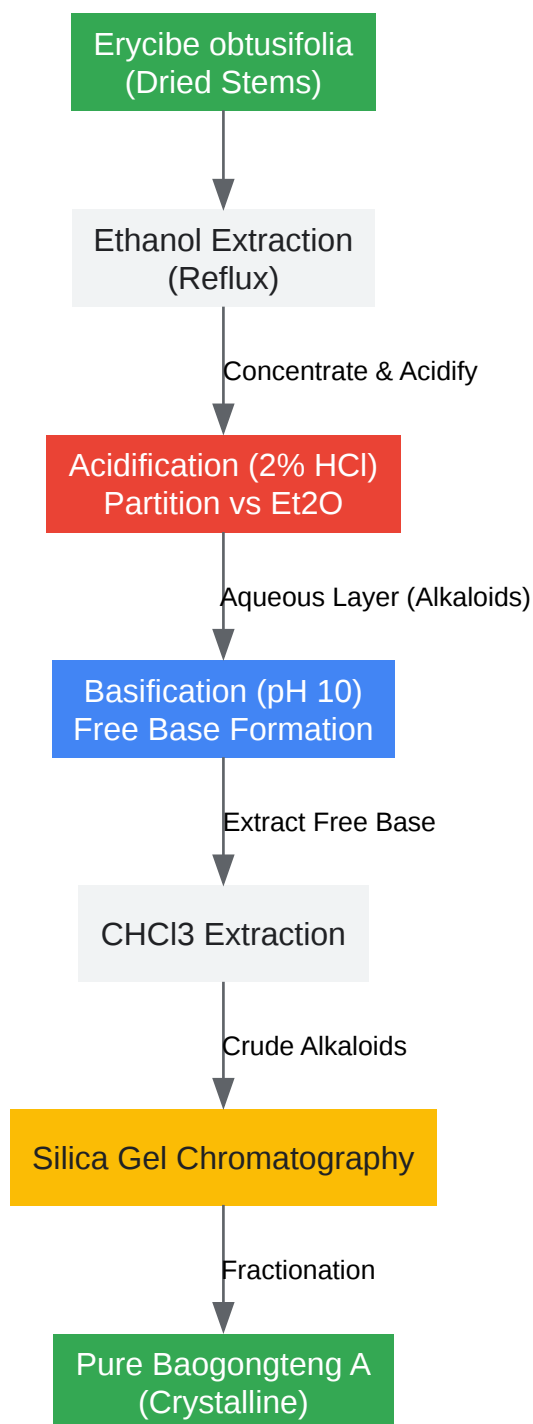
Isolation Methodology

The isolation of highly polar nortropane alkaloids requires a specific acid-base partitioning strategy to separate them from non-basic glycosides (e.g., scopolin) also present in *Erycibe* species.

Protocol: Alkaloid Extraction from *Erycibe obtusifolia*[2] [3][4]

Principle: Utilization of the basic nitrogen (pKa ~9-10) to toggle solubility between aqueous acid (salt form) and organic solvent (free base form).

- Extraction: Macerate dried stems (1.0 kg) in 95% EtOH (5 L) under reflux for 3 hours. Filter and concentrate in vacuo to a dark syrup.
- Acidification: Suspend residue in 2% HCl (aq). Filter to remove insoluble resins. The alkaloids are now in the aqueous phase as hydrochloride salts.
- Defatting: Wash the acidic aqueous layer with EtO (3x) to remove neutral lipids and non-basic coumarins.
- Basification: Adjust aqueous phase pH to 10-11 using NH₄OH.
- Liquid-Liquid Extraction: Exhaustively extract the alkaline phase with CHCl₃.
- Purification: Dry CHCl₃ layer (Na₂SO₄) and concentrate. Subject crude alkaloid fraction to Silica Gel 60 column chromatography (eluent: CHCl₃:MeOH:NH₄OH gradient).
- Crystallization: Recrystallize fractions containing BGT-A from acetone/EtOH.



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Figure 1: Step-by-step isolation workflow for **Baogongteng A** targeting the alkaloid fraction.

Structural Elucidation

The structure of BGT-A was determined by combining high-resolution mass spectrometry (HRMS) with 1D and 2D NMR techniques. The core challenge was distinguishing the substitution pattern on the tropane ring and assigning the relative stereochemistry (exo vs. endo).

Mass Spectrometry & Elemental Analysis

- HRMS: Observed molecular ion

at m/z 186.1130, consistent with C

H

NO

.

- Unsaturation: The Index of Hydrogen Deficiency (IHD) is 3 (1 ring for tropane bridge + 1 ring for piperidine/pyrrolidine fusion + 1 carbonyl). Note: The tropane core is bicyclic, counting as 2 rings.

Infrared Spectroscopy (IR)

- 3400 cm

: Broad absorption indicating a free Hydroxyl group (-OH) and Secondary Amine (N-H).

- 1735 cm

: Strong carbonyl stretch characteristic of an Ester (Acetate).

Nuclear Magnetic Resonance (NMR) Analysis

The

¹H NMR spectrum is distinct due to the lack of the N-methyl singlet (usually ~2.2 ppm) found in tropane/atropine, confirming the nortropane skeleton.

Key

H NMR Signals (CDCl₃)

400 MHz):

Position	(ppm)	Multiplicity	Assignment Logic
H-1, H-5	3.5 - 3.7	Multiplet	Bridgehead protons adjacent to Nitrogen.
H-2	4.10	dd	Oxymethine proton (CH-OH). Coupling constants () indicate stereochemistry.
H-6	5.25	dd	Oxymethine proton (CH-OAc). Downfield shift due to esterification.
OAc	2.05	Singlet	Methyl group of the acetate ester.
NH	~2.0	Broad	Exchangeable secondary amine proton.

Stereochemical Assignment (The "Exo/Endo" Problem)

In tropane alkaloids, the configuration of substituents at C-2 and C-6 is determined by the coupling constants (

) between the bridgehead protons (H-1/H-5) and the oxymethine protons (H-2/H-6).

- H-2 Configuration: The coupling

is small (< 5 Hz), indicating a dihedral angle close to 90° or 60°, characteristic of an exo-oriented proton (and thus endo-hydroxyl). However, in BGT-A, the specific geometry (confirmed by X-ray of derivatives) points to the 2

-hydroxy (exo-hydroxyl) configuration in the absolute sense of the specific enantiomer.

- H-6 Configuration: Similarly, the coupling patterns confirm the 6

-acetoxy orientation.

Conclusion: The structure is 2

-hydroxy-6

-acetoxynortropane.

Synthetic Validation (Proof of Absolute Configuration)

While spectroscopy defines the relative connectivity, the absolute configuration was definitively proven via asymmetric total synthesis. The synthesis by Jung et al. and later Zhang et al. utilized "organometallic chirons" to construct the tropane core with precise stereocontrol.

Synthesis Strategy (Zhang et al. Approach)[5]

- Starting Material: Enantiopure Molybdenum complex (TpMo(CO)

(

-pyridinyl)).[1][2]

- Key Reaction: A [5+2] cycloaddition to form the bicyclic core.
- Functionalization: Regioselective reduction and acetylation to install the C-2 hydroxyl and C-6 acetate groups.
- Result: The synthetic

-**Baogongteng A** exhibited identical optical rotation

to the natural product, confirming the (1R, 2S, 5R, 6S) absolute configuration.



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Figure 2: Synthetic logic used to confirm the absolute stereochemistry of **Baogongteng A**.

Pharmacological Context

Understanding the structure is vital for drug development because the nortropane skeleton (lacking the N-methyl) confers a pharmacological profile distinct from classic tropanes.

- Mechanism: BGT-A is a potent M-cholinergic agonist.
- Structure-Activity Relationship (SAR):
 - The 2-OH and 6-OAc groups are critical for receptor binding.
 - Hydrolysis to the diol (Baogongteng C) significantly alters potency.
 - N-alkylation (adding bulky groups to the nitrogen) generally reduces agonist activity, shifting it toward antagonism.

References

- Zhang, Y., & Liebeskind, L. S. (2006). Organometallic Chirons.[2] Total Synthesis of (-)-Bao Gong Teng A by a Molybdenum-Mediated [5 + 2] Cycloaddition.[1][2] *Journal of the American Chemical Society*, 128(2), 465–472.[2]
- Zhao, Y., Wang, J., Xu, J., et al. (2025). Concise asymmetric synthesis of (-)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition.[3] *Organic & Biomolecular Chemistry*, 23, 2370-2374.[3]

- Lin, G., Zheng, X., & Huang, P. (2011). A new method for the construction of the hydroxylated tropane skeleton: enantioselective synthesis of (-)-Bao Gong Teng A. *Chemical Communications*, 47, 1545-1547.[4]
- Wang, X., et al. (2013). Chemical constituents from the roots and stems of *Erycibe obtusifolia* and their in vitro antiviral activity. *Planta Medica*, 79(17), 1641-1647.
- ChemicalBook. Bao Gong Teng A (CAS 74239-84-2) Product Database.

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Organometallic enantiomeric scaffolding: organometallic chirons. Total synthesis of (-)-Bao Gong Teng A by a molybdenum-mediated [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise asymmetric synthesis of (-)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - *Organic & Biomolecular Chemistry* (RSC Publishing) [pubs.rsc.org]
- 4. A new method for the construction of the hydroxylated tropane skeleton: enantioselective synthesis of (-)-Bao Gong Teng A - *Chemical Communications* (RSC Publishing) [pubs.rsc.org]
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